REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].Br[C:8]1[C:9]([C:15]([F:18])([F:17])[F:16])=[CH:10][C:11]([NH2:14])=[N:12][CH:13]=1.CC1(C)C(C)(C)OB([C:27]2[N:32]=[C:31]([N:33]3[CH2:38][CH2:37][O:36][CH2:35][CH2:34]3)[N:30]=[C:29]([N:39]3[CH2:44][CH2:43][O:42][CH2:41][CH2:40]3)[CH:28]=2)O1>[Pd](Cl)Cl.C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2].O>[N:33]1([C:31]2[N:32]=[C:27]([C:8]3[C:9]([C:15]([F:18])([F:17])[F:16])=[CH:10][C:11]([NH2:14])=[N:12][CH:13]=3)[CH:28]=[C:29]([N:39]3[CH2:44][CH2:43][O:42][CH2:41][CH2:40]3)[N:30]=2)[CH2:38][CH2:37][O:36][CH2:35][CH2:34]1 |f:0.1.2,5.6.7.8|
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Name
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cesium carbonate
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Quantity
|
202.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=NC1)N)C(F)(F)F
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Name
|
|
Quantity
|
190.9 g
|
Type
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reactant
|
Smiles
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CC1(OB(OC1(C)C)C1=CC(=NC(=N1)N1CCOCC1)N1CCOCC1)C
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Name
|
|
Quantity
|
6.75 g
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl.C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]
|
Name
|
cesium carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
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Control Type
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UNSPECIFIED
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Setpoint
|
22 (± 3) °C
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Type
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CUSTOM
|
Details
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Stir
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
Charge a 500 mL round bottom 3-neck flask
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Type
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CUSTOM
|
Details
|
that equipped with a thermocouple, mechanical stirrer, nitrogen inlet/outlet
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Type
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ADDITION
|
Details
|
Charge a nitrogen-
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Type
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CUSTOM
|
Details
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flushed 3 L reactor
|
Type
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CUSTOM
|
Details
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that equipped with an overhead stirrer, condenser
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Type
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STIRRING
|
Details
|
Stir the slurry at 22±3° C
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Type
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STIRRING
|
Details
|
Stir rapidly
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Type
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ADDITION
|
Details
|
(to ensure good mixing)
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Type
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TEMPERATURE
|
Details
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heat to 45±3° C. over 15 min
|
Duration
|
15 min
|
Type
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WAIT
|
Details
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hold at this temperature for at least 30 minutes
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Type
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CUSTOM
|
Details
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Check for completeness of the reaction
|
Type
|
TEMPERATURE
|
Details
|
Cool to 22±3° C
|
Type
|
CUSTOM
|
Details
|
Separate the phases
|
Type
|
CONCENTRATION
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Details
|
Partially concentrate the THF (25° C., 90 mbar) to a volume of 400 mL
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Type
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ADDITION
|
Details
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Add 654 g (750 mL) of isopropyl acetate
|
Type
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DISTILLATION
|
Details
|
the vacuum distillation
|
Type
|
CONCENTRATION
|
Details
|
concentrate to a volume of 400 mL
|
Type
|
ADDITION
|
Details
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Add 610 g (700 mL) of isopropyl acetate
|
Type
|
STIRRING
|
Details
|
stir
|
Type
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FILTRATION
|
Details
|
filter the hazy solution through a 25 g pad of Celite
|
Type
|
WASH
|
Details
|
Wash the reactor
|
Type
|
FILTRATION
|
Details
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filter cake with 87 g (100 mL) of isopropyl acetate
|
Type
|
ADDITION
|
Details
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add the
|
Type
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WASH
|
Details
|
wash to the batch
|
Type
|
ADDITION
|
Details
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Add 1 L of 0.125N aqueous N-acetyl-L-cysteine solution
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Type
|
STIRRING
|
Details
|
stir at 60±3° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Cool to 22±3° C.
|
Type
|
ADDITION
|
Details
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Add 1 L of 0.25N aqueous N-acetyl-L-cysteine pH=7 solution
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Type
|
STIRRING
|
Details
|
stir at 60±3° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Cool to 22±3° C.
|
Type
|
ADDITION
|
Details
|
Again, add 1 L of 0.25N aqueous N-acetyl-L-cysteine pH=7 solution
|
Type
|
STIRRING
|
Details
|
stir at 60±3° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Cool to 22±3° C.
|
Type
|
ADDITION
|
Details
|
Charge 34.5 g of Si-Thiol functionalized silica gel
|
Type
|
STIRRING
|
Details
|
stir the suspension at 60±3° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Cool to 22±3° C.
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
to remove the silica gel
|
Type
|
ADDITION
|
Details
|
Add 1 L of 1N aqueous hydrochloric acid solution
|
Type
|
STIRRING
|
Details
|
stir for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Separate the phases
|
Type
|
EXTRACTION
|
Details
|
Extract the organic phase again
|
Type
|
ADDITION
|
Details
|
by adding 500 mL of 1N aqueous HCl solution
|
Type
|
STIRRING
|
Details
|
stirring for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Separate the phases
|
Type
|
ADDITION
|
Details
|
by the addition of ˜280 mL of 4N aqueous sodium hydroxide solution
|
Type
|
ADDITION
|
Details
|
Charge 17.2 g of Si-Thiol functionalized silica gel
|
Type
|
STIRRING
|
Details
|
stir the suspension at 50±3° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Cool to 22±3° C.
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
to remove the silica gel
|
Type
|
ADDITION
|
Details
|
by the slow addition of ˜75 mL of 4N aqueous sodium hydroxide solution
|
Type
|
TEMPERATURE
|
Details
|
maintaining a batch temperature of 15±3° C
|
Type
|
STIRRING
|
Details
|
Stir the slurry for at least 16 h at 22±3° C.
|
Type
|
FILTRATION
|
Details
|
Filter the solids
|
Type
|
WASH
|
Details
|
wash the filter cake once with 250 g (250 mL) of water
|
Type
|
CUSTOM
|
Details
|
Dry the solids (50° C., 35 mbar) for 16 h
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C1=NC(=CC(=N1)C=1C(=CC(=NC1)N)C(F)(F)F)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |